molecular formula C28H49ClN3O2S B106216 N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide CAS No. 18118-66-6

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide

Cat. No. B106216
CAS RN: 18118-66-6
M. Wt: 526.2 g/mol
InChI Key: BRRMAQWVYIJRQU-SJCQXOIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.

Mechanism Of Action

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide acts as a competitive antagonist at dopamine D1 receptors, which are mainly located in the brain. By blocking the binding of dopamine to these receptors, N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide reduces the activity of dopaminergic neurons and the release of dopamine in the brain.

Biochemical And Physiological Effects

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-mediated cAMP production, the modulation of ion channels and transporters, and the regulation of gene expression. These effects are thought to underlie the role of dopamine D1 receptors in different physiological and pathological processes.

Advantages And Limitations For Lab Experiments

The main advantage of using N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide in lab experiments is its high selectivity and potency for dopamine D1 receptors, which allows for precise and specific manipulation of the dopaminergic system. However, its use is limited by its poor solubility in aqueous solutions and its potential to interact with other receptors and signaling pathways.

Future Directions

There are several future directions for research on N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, including the development of more potent and selective dopamine D1 receptor antagonists, the investigation of its effects on other neurotransmitter systems and brain regions, and the exploration of its therapeutic potential for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by the reaction of the resulting imine with hexadecylamine and then with sulfonamide. The final product is obtained after purification and characterization.

Scientific Research Applications

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It has also been used to study the effects of other drugs on dopamine D1 receptors.

properties

CAS RN

18118-66-6

Product Name

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide

Molecular Formula

C28H49ClN3O2S

Molecular Weight

526.2 g/mol

IUPAC Name

N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide

InChI

InChI=1S/C28H48ClN3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-35(33,34)31-30-28(32-23-18-15-19-24-32)26-21-16-17-22-27(26)29/h16-17,21-22,31H,2-15,18-20,23-25H2,1H3/b30-28+

InChI Key

BRRMAQWVYIJRQU-SJCQXOIGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(\C1=CC=CC=C1Cl)/N2CCCCC2

SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2

Other CAS RN

18118-66-6

Pictograms

Irritant

Origin of Product

United States

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